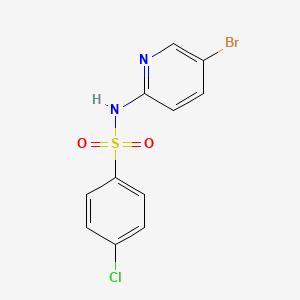

N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromopyridine moiety attached to a chlorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the bromopyridine moiety reacts with arylboronic acids or alkenes in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products:

- Substituted pyridine derivatives

- Sulfoxides and sulfones

- Coupled products with various aryl or alkene groups

Scientific Research Applications

Chemistry: N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of sulfonamide derivatives with biological targets. It serves as a probe to investigate enzyme inhibition and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfonamide moiety is known for its antibacterial and anti-inflammatory properties, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of catalysts and ligands for various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects. Additionally, the bromopyridine moiety can interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

- N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide

- N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

- N-(5-bromopyridin-2-yl)-4-nitrobenzenesulfonamide

Comparison: N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide is unique due to the presence of both bromopyridine and chlorobenzenesulfonamide moieties. This combination imparts distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom in the benzene ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its biological significance. The compound can be represented as follows:

The presence of the bromopyridine and chlorobenzenesulfonamide moieties contributes to its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and interact with biological targets. The sulfonamide group can mimic para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase. This inhibition disrupts folic acid synthesis in bacteria, imparting antibacterial properties to the compound.

Additionally, the bromopyridine moiety has been shown to interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.

Antibacterial Activity

The sulfonamide derivatives, including this compound, have demonstrated significant antibacterial properties. These compounds are effective against a range of bacterial strains by targeting the folate synthesis pathway, which is crucial for bacterial growth and replication.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, structure-activity relationship (SAR) analyses have revealed that modifications to the sulfonamide structure can enhance its potency against specific cancer types .

In a comparative study, the IC50 values for similar compounds were evaluated against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 8.0 |

| N-(5-bromopyridin-2-yl)-4-nitrobenzenesulfonamide | MCF-7 | 6.5 |

| N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide | HeLa | 7.2 |

This table illustrates the varying degrees of activity among related compounds, highlighting the importance of structural modifications in enhancing biological efficacy.

Case Studies

- Antitumor Effects : A study evaluated the effects of this compound on human cancer cell lines. The compound showed significant growth inhibition after 48 hours of treatment, with an observed decrease in viable cells correlating with increased concentration .

- Inhibition of Angiogenesis : Another investigation utilized the chick chorioallantoic membrane (CAM) assay to demonstrate that this compound effectively inhibits blood vessel formation in tumor tissues, suggesting its potential as an antiangiogenic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to either the bromopyridine or sulfonamide parts can significantly alter biological activity. For example, altering substituents on the benzene ring has been shown to impact both antibacterial and anticancer activities .

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNLBJSKSQOTJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.